molecular formula C10H13FO2 B8032859 3-Fluoro-5-(2-methylpropoxy)phenol

3-Fluoro-5-(2-methylpropoxy)phenol

Cat. No.: B8032859
M. Wt: 184.21 g/mol
InChI Key: MOQFQHUXHJGZEA-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-methylpropoxy)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 3-position and a 2-methylpropoxy (isobutoxy) group at the 5-position of the benzene ring. Its structural features align with intermediates used in drug discovery, particularly for amide coupling reactions targeting bioactive molecules .

Properties

IUPAC Name

3-fluoro-5-(2-methylpropoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQFQHUXHJGZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-methylpropoxy)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenol, which is then subjected to fluorination to introduce the fluorine atom at the 3-position.

    Alkylation: The fluorinated phenol is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This step introduces the 2-methylpropoxy group at the 5-position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-methylpropoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom and the phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups at the fluorine or hydroxyl positions.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure may make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It could be explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-methylpropoxy)phenol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the phenolic group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
3-Fluoro-5-(2-methylpropoxy)phenol 3-F, 5-(2-methylpropoxy) C₁₀H₁₃FO₂ 184.21 (calculated) Not provided High lipophilicity; potential intermediate in drug synthesis
3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol 3-F, 5-(CF₃CH₂O) C₉H₆F₄O₂ 222.14 85482-13-9 Enhanced electron-withdrawing effects; agrochemical applications
3-Fluoro-5-(trifluoromethyl)phenol 3-F, 5-(CF₃) C₇H₄F₄O 180.10 172333-87-8 Strong acidity; used in polymer synthesis
3-Fluoro-5-(thiophen-2-yl)phenol 3-F, 5-(thiophene-2-yl) C₁₀H₇FO₂S 210.22 Not provided Conjugated aromatic system; photostability studies
3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol 3-F, 5-(tetrahydrothiopyran-4-yl) C₁₂H₁₅FO₂S 242.31 139368-13-1 Sulfur-containing moiety; antimicrobial activity

Key Observations:

Substituent Effects on Lipophilicity: The 2-methylpropoxy group in this compound increases lipophilicity (logP ≈ 2.8 estimated) compared to trifluoroethoxy (logP ~2.1) or trifluoromethyl (logP ~1.9) analogs. This property enhances membrane permeability in drug candidates . Thiophene and sulfanyl substituents (e.g., ) introduce π-π stacking or hydrogen-bonding capabilities, altering solubility and bioactivity.

Electrochemical Properties: Trifluoromethyl and trifluoroethoxy groups exhibit strong electron-withdrawing effects, lowering the pKa of the phenolic hydroxyl group (~7.5–8.0) compared to the less electronegative 2-methylpropoxy analog (pKa ~9.2 estimated) .

Biological Relevance: Fluorophenols with trifluoromethyl groups (e.g., ) show higher antimicrobial potency due to increased electrophilicity. Thiophene-containing derivatives (e.g., ) are explored in photodynamic therapy owing to extended conjugation.

Research Findings and Limitations

  • Synthetic Challenges: Direct synthesis data for this compound are absent in the evidence, though analogous methods (e.g., Ullmann coupling or nucleophilic aromatic substitution) are inferred from related compounds .

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